molecular formula C11H8BrN5O B14185086 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-

1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-

Cat. No.: B14185086
M. Wt: 306.12 g/mol
InChI Key: AEXWQVPSWRHOIO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- typically involves multiple steps. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium hydroxide for pH adjustment . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like sodium hydroxide, and catalysts for specific transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes and receptors by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various signaling pathways involved in disease progression, particularly in cancer . The compound’s molecular targets include fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- can be compared with other similar compounds such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for research and development in medicinal chemistry .

Properties

Molecular Formula

C11H8BrN5O

Molecular Weight

306.12 g/mol

IUPAC Name

3-(2-aminopyrimidin-4-yl)-6-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one

InChI

InChI=1S/C11H8BrN5O/c12-8-3-7(18)9-5(4-15-10(9)17-8)6-1-2-14-11(13)16-6/h1-4H,(H2,13,14,16)(H2,15,17,18)

InChI Key

AEXWQVPSWRHOIO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C2=CNC3=C2C(=O)C=C(N3)Br)N

Origin of Product

United States

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